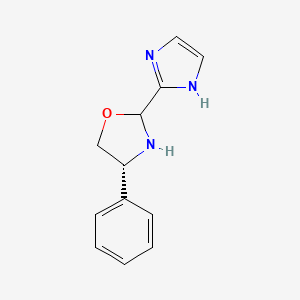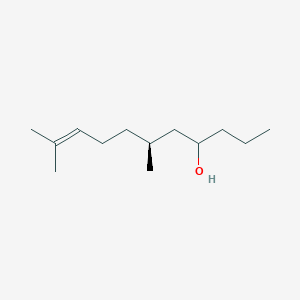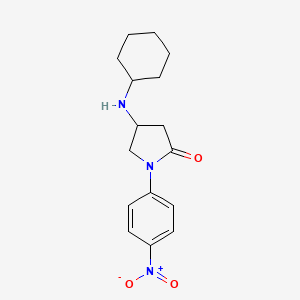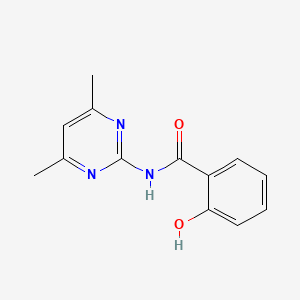![molecular formula C20H16N2O2 B14241519 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine CAS No. 352205-10-8](/img/structure/B14241519.png)
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine is a complex organic compound belonging to the phenoxazine family. Phenoxazines have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry
Preparation Methods
The synthesis of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can substitute hydrogen atoms in the aromatic rings, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity, making it useful in the study of cellular processes and as a potential therapeutic agent.
Medicine: Due to its structural similarity to other bioactive phenoxazines, it is investigated for its potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, including those involved in oxidative stress, apoptosis, and signal transduction. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine can be compared to other phenoxazine derivatives such as:
Phenoxazine: The parent compound, known for its use in dyes and pigments.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Phenothiazine: Structurally similar and used in various pharmacological applications. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
352205-10-8 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
12,14-dimethyl-[1,4]benzoxazino[3,2-b]phenoxazine |
InChI |
InChI=1S/C20H16N2O2/c1-21-13-7-3-5-9-17(13)23-19-12-20-16(11-15(19)21)22(2)14-8-4-6-10-18(14)24-20/h3-12H,1-2H3 |
InChI Key |
QLEUFZREGKTLPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC4=C(C=C31)N(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
